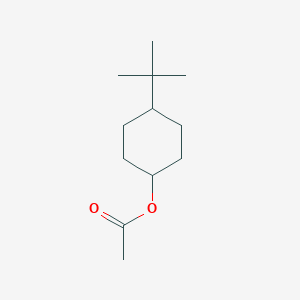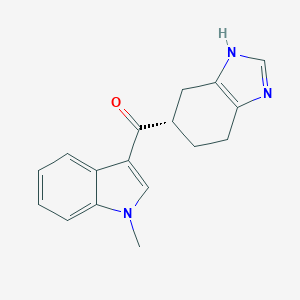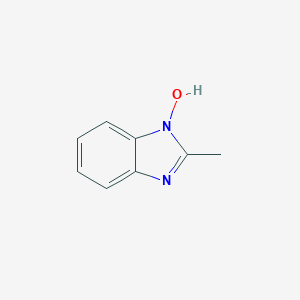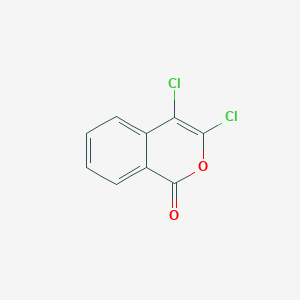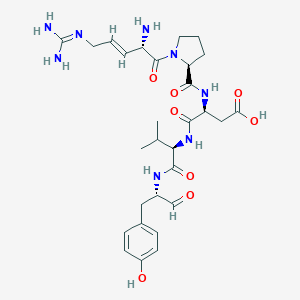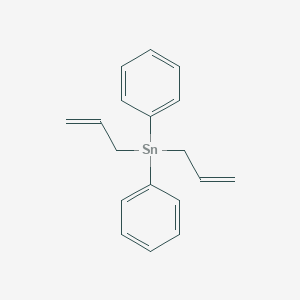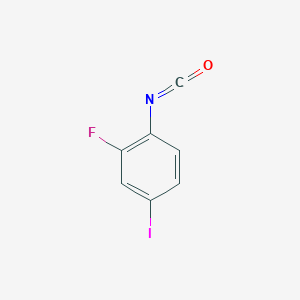
IL-1R Antagonist
Overview
Description
Interleukin-1 receptor antagonist (Il-1R Antagonist) is a naturally occurring inhibitor of the proinflammatory cytokines interleukin-1 alpha and interleukin-1 beta. It competes with these cytokines for binding to the interleukin-1 receptor, thereby preventing their proinflammatory effects. This compound plays a crucial role in regulating immune responses and has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases .
Scientific Research Applications
Interleukin-1 receptor antagonist has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of the IL-1R Antagonist (IL-1Ra) is the Interleukin-1 receptor (IL-1R) which is expressed by most immune and nonimmune cells . IL-1R plays a crucial role in mediating the broad proinflammatory impact of IL-1 .
Mode of Action
IL-1Ra functions as an inhibitor that competes with both cytokines IL-1α and IL-1β for binding to the IL-1R . By blocking this interaction, IL-1Ra prevents these cytokines from transmitting their pro-inflammatory signals . This blockade halts the downstream signaling pathways that would normally result in the production of other inflammatory cytokines, adhesion molecules, and enzymes that degrade tissues .
Biochemical Pathways
The this compound influences the IL-1 signaling pathway . IL-1 signaling is crucial during both the priming and effector phases of immune reactions . The fine-tuning of IL-1 signaling hinges upon two distinct receptor types; the functional IL-1 receptor (IL-1R) 1 and the decoy IL-1R2 . A dysregulation in the balance between pro- and anti-inflammatory components of the IL-1 system may lead to the development of chronic inflammatory pathologies in various tissues .
Pharmacokinetics
The pharmacokinetics of IL-1Ra has been studied in healthy subjects . The median time to maximum concentration (Tmax) of IL-1Ra in the three groups was between 2.75 and 4.00 h and the geometric mean elimination half-life (T1/2) for each group was 2.38, 2.22, and 3.29 h, respectively . A limitation to the successful use of il-1ra as a treatment for ra is its short (six hours) half-life in plasma .
Result of Action
The this compound has been shown to effectively reduce inflammation and its associated symptoms . It suppresses IL-1α-induced catabolism as observed by enhanced suppression of glycosaminoglycans (GAGs) and collagen loss, nitric oxide (NO) synthesis, rescue of chondrocyte metabolism, viability, and GAG biosynthesis rates .
Action Environment
The precise regulation of IL-1R signaling is indispensable for orchestrating appropriate immune responses, as unchecked IL-1 signaling has been implicated in inflammatory disorders, including Th17-mediated autoimmunity . In some tumors, IL-1 and pro-inflammatory cytokines can be up-regulated by oncogenes establishing a favorable environment for the invasiveness of tumor cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
IL-1R Antagonist interacts with several biomolecules, including the Interleukin-1 Receptor Type I (IL-1RI) and the Myeloid Differentiation Primary Response Gene 88 (MyD88) . It acts as a competitive inhibitor, binding to IL-1RI, thus preventing the interaction of IL-1 with its receptor . This interaction inhibits the inflammatory response typically triggered by IL-1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in controlling inflammatory responses in human and mouse skin . It also suppresses IL-1β-induced catabolism in cartilage-synovium co-culture .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to IL-1RI, preventing the formation of a signaling complex with IL-1 . This action inhibits the downstream signaling cascade, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can suppress IL-1α-induced catabolism in cartilage-synovium co-culture . It also shows long-term effects on cellular function, such as enhanced suppression of glycosaminoglycan and collagen loss, nitric oxide synthesis, and rescue of chondrocyte metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that this compound can significantly suppress IL-1α-induced catabolism in cartilage-synovium co-culture, and these effects are enhanced with increased dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as IRAK and MyD88, which are part of the IL-1 signaling pathway . It also affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be secreted by various cell types, including monocytes, macrophages, and neutrophils . The distribution of this compound is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is primarily located within the cytoplasmic compartment of the cell . This subcellular localization affects its activity and function, as it allows the this compound to effectively compete with IL-1 for binding to the IL-1 receptor, thereby inhibiting IL-1 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of interleukin-1 receptor antagonist involves recombinant DNA technology. The gene encoding the antagonist is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the protein, which is then purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of interleukin-1 receptor antagonist follows a similar approach but on a larger scale. The process involves optimizing the expression system, scaling up the fermentation process, and employing advanced purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Interleukin-1 receptor antagonist primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the interleukin-1 receptor, preventing the binding of interleukin-1 alpha and interleukin-1 beta .
Common Reagents and Conditions
The production of interleukin-1 receptor antagonist involves the use of reagents such as growth media for culturing host cells, buffers for protein extraction, and affinity resins for purification .
Major Products Formed
The major product formed is the purified interleukin-1 receptor antagonist protein, which is used for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Canakinumab: A monoclonal antibody that targets interleukin-1 beta and is used to treat periodic fever syndromes.
Uniqueness
Interleukin-1 receptor antagonist is unique in its ability to inhibit both interleukin-1 alpha and interleukin-1 beta by competing for the same receptor. This broad inhibitory effect makes it a valuable therapeutic agent for a wide range of inflammatory and autoimmune diseases .
Properties
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWUUAFHBCGE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of an IL-1R antagonist?
A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]
Q2: What cell types are most affected by this compound treatment?
A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]
Q3: How does this compound treatment affect T helper cell responses?
A3: this compound treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.
Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?
A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.
Q5: Does blocking IL-1 signaling with an this compound always lead to beneficial outcomes?
A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]
Q6: What is the molecular formula and weight of a commonly used this compound, Anakinra?
A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]
Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?
A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.
Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?
A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]
Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?
A9: The field of this compound research continues to evolve, with ongoing efforts focusing on several key areas:
- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to this compound therapy and exploring strategies to overcome resistance. [, ]
- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]
- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]
- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from this compound therapy. []
- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

